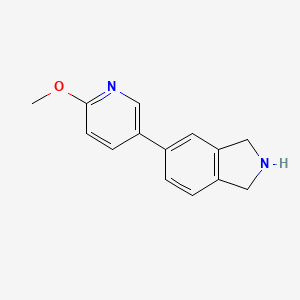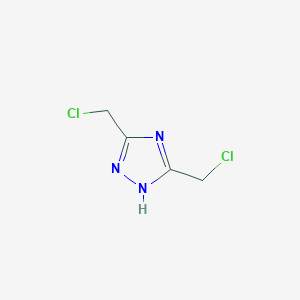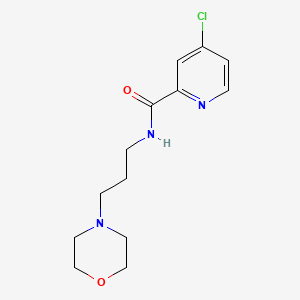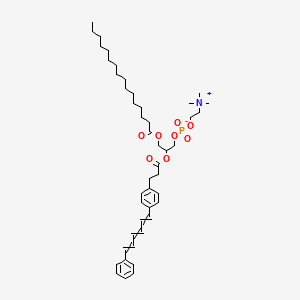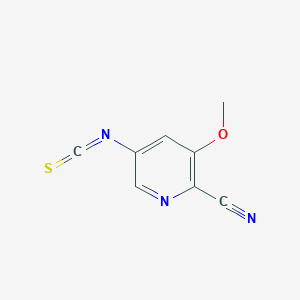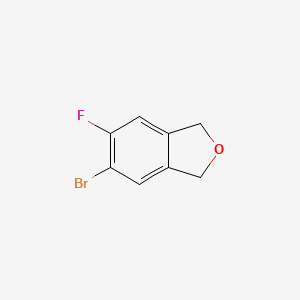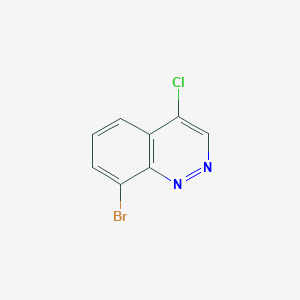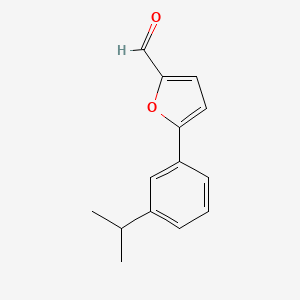
5-(3-Propan-2-ylphenyl)furan-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Propan-2-ylphenyl)furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives. This compound features a furan ring substituted with a 3-propan-2-ylphenyl group at the 5-position and an aldehyde group at the 2-position. Furan derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Propan-2-ylphenyl)furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, where furan is reacted with DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride) to form furan-2-carbaldehyde . The furan-2-carbaldehyde is then subjected to a Friedel-Crafts acylation reaction with 3-propan-2-ylbenzene in the presence of a Lewis acid catalyst, such as AlCl₃ (aluminum chloride), to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-(3-Propan-2-ylphenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as KMnO₄ (potassium permanganate) or CrO₃ (chromium trioxide).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminum hydride).
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Halogenation using Br₂ (bromine) or Cl₂ (chlorine) in the presence of a catalyst like FeBr₃ (iron(III) bromide).
Major Products Formed
Oxidation: 5-(3-Propan-2-ylphenyl)furan-2-carboxylic acid.
Reduction: 5-(3-Propan-2-ylphenyl)furan-2-methanol.
Substitution: Various halogenated or nitrated derivatives of the furan ring.
科学的研究の応用
5-(3-Propan-2-ylphenyl)furan-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 5-(3-Propan-2-ylphenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules, such as proteins and nucleic acids. This interaction can lead to the inhibition of key enzymes and disruption of cellular processes, ultimately resulting in the compound’s therapeutic effects .
類似化合物との比較
Similar Compounds
Furfural: An aldehyde derivative of furan with similar reactivity but different substituents.
5-(3-Trifluoromethylphenyl)furan-2-carbaldehyde: A compound with a trifluoromethyl group instead of a propan-2-yl group, exhibiting different chemical and biological properties.
Uniqueness
5-(3-Propan-2-ylphenyl)furan-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the propan-2-yl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C14H14O2 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
5-(3-propan-2-ylphenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C14H14O2/c1-10(2)11-4-3-5-12(8-11)14-7-6-13(9-15)16-14/h3-10H,1-2H3 |
InChIキー |
KJYMUHACPKJYHY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC(=C1)C2=CC=C(O2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



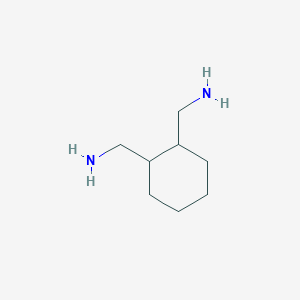
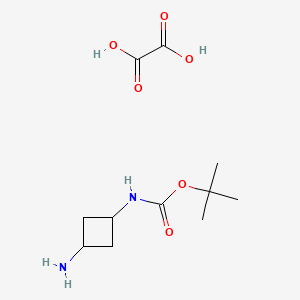

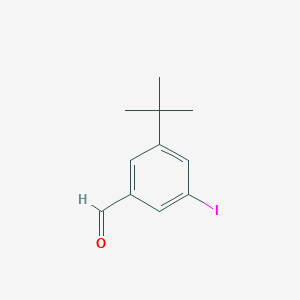
![4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13891664.png)
